cis-3-Hepten-1-ol

Descripción

Significance of Alkenols in Chemical Biology and Environmental Science

Alkenols, a class of unsaturated alcohols, play crucial roles in both chemical biology and environmental science. In the realm of chemical biology, these compounds are fundamental to the chemical communication systems of many organisms. wikipedia.orgnih.govufl.edu Insects, for instance, utilize a diverse array of volatile organic compounds, including alkenols, as pheromones for vital behaviors such as mate attraction, aggregation, and trail marking. wikipedia.orgnih.govnumberanalytics.com The specific geometry of the double bond, often in the Z or cis configuration, is frequently critical for biological activity, highlighting the specificity of receptor interactions. nih.gov

In the context of plant biology, alkenols are significant components of plant defense mechanisms. numberanalytics.comnih.govnumberanalytics.com Plants release these volatile compounds in response to herbivory, which can serve to attract natural predators of the attacking insects, a form of indirect defense. nih.gov Furthermore, some of these compounds can have direct deterrent or toxic effects on herbivores. researchgate.net

From an environmental science perspective, the fate and transport of alkenols are of considerable interest. Their physical and chemical properties, such as water solubility and vapor pressure, dictate their distribution in various environmental compartments, including water, soil, and the atmosphere. nih.govp2infohouse.org The biodegradation of these compounds is a key process that controls their persistence in the environment. methanol.org Studies on related compounds indicate that alkenols are generally susceptible to biodegradation in soil and water. nih.govmethanol.org In the atmosphere, they are subject to removal through reactions with photochemically produced hydroxyl radicals. nih.govresearchgate.net

Overview of cis-3-Hepten-1-ol as a Z-Configured Unsaturated Alcohol

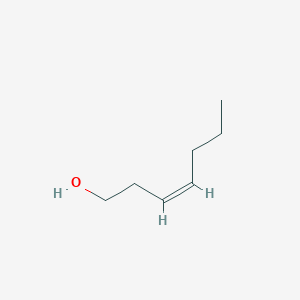

This compound, also known as (Z)-3-Hepten-1-ol, is an unsaturated alcohol with the chemical formula C₇H₁₄O. numberanalytics.comgoogle.com The defining structural feature of this molecule is a seven-carbon chain containing a double bond between the third and fourth carbon atoms, with a cis or Z configuration, and a primary alcohol group at the first carbon position. This specific stereochemistry is crucial to its chemical and biological properties.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| CAS Number | 1708-81-2 |

| Appearance | Colorless liquid |

| Boiling Point | 156-157 °C |

| Density | 0.844 g/cm³ |

| Refractive Index | 1.443 |

Data sourced from multiple chemical databases.

Historical Context of Research on this compound and its Analogs

Research into this compound and its analogs is closely tied to the broader history of research on insect pheromones and the synthesis of unsaturated alcohols. The study of chemical communication in insects has its roots in the late 19th and early 20th centuries, but it was the identification of the first insect sex pheromone, bombykol, in 1959 that truly launched the field. nih.gov This discovery spurred interest in identifying and synthesizing other insect pheromones, many of which were found to be unsaturated alcohols and their derivatives.

The development of synthetic methods for creating stereospecifically unsaturated alcohols was a critical parallel development. Early methods for the synthesis of cis-alkenols often relied on the partial hydrogenation of alkynes using specific catalysts, such as Lindlar's catalyst. For example, the synthesis of the related compound cis-3-hexen-1-ol (B126655) (leaf alcohol) has been achieved through the partial hydrogenation of 3-hexyn-1-ol. google.com Another historical approach involved the Birch reduction of aromatic ethers followed by oxidative cleavage and reduction. google.com

The interest in this compound and its analogs has also been driven by the fragrance and flavor industry. google.com The "green" and grassy scents of many C6 and C7 unsaturated alcohols make them valuable components in perfumes and food additives. perfumersapprentice.com Research in this area has focused on developing efficient and scalable syntheses for these compounds and their derivatives. google.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-hept-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h4-5,8H,2-3,6-7H2,1H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZQUCJFTUULJX-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883743 | |

| Record name | 3-Hepten-1-ol, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-81-2 | |

| Record name | cis-3-Hepten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hepten-1-ol, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hepten-1-ol, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hepten-1-ol, (3Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hept-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEPTEN-1-OL, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB4D00V63H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemoenzymatic Approaches for Cis 3 Hepten 1 Ol

Established Organic Synthesis Routes

Established methods for synthesizing cis-3-Hepten-1-ol rely on fundamental organic reactions that provide reliable, albeit sometimes limited, pathways to the target molecule.

Hydroboration-Oxidation of 3-Heptene (B165601)

The hydroboration-oxidation reaction is a two-step organic chemical reaction that converts an alkene into an alcohol. However, its application to an internal alkene like 3-heptene does not yield the desired 3-hepten-1-ol (B1143667). The reaction proceeds by the addition of a borane (B79455) (such as diborane, B₂H₆) across the double bond of the alkene, followed by oxidation, typically with hydrogen peroxide (H₂O₂) in a basic solution.

In the case of 3-heptene, the boron atom will add to one of the two carbons of the double bond (C3 or C4), and subsequent oxidation replaces the boron with a hydroxyl group. This process saturates the double bond, meaning it is converted into a single bond. Therefore, the hydroboration-oxidation of 3-heptene results in a mixture of two saturated alcohols: 3-heptanol (B47328) and 4-heptanol. This pathway is unsuitable for the synthesis of this compound because it eliminates the essential double bond.

Reduction of cis-3-Heptenal using Hydride Reagents

A highly effective and direct method for producing this compound is the selective reduction of the corresponding aldehyde, cis-3-Heptenal. This transformation targets the carbonyl group of the aldehyde while preserving the integrity of the cis-alkene functionality.

Commonly used reducing agents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). google.com These hydride reagents act as nucleophiles, delivering a hydride ion (H⁻) to the electrophilic carbon of the aldehyde's carbonyl group. A subsequent workup with a proton source (like water) yields the primary alcohol. google.com This method is advantageous due to its high chemoselectivity, as the conditions required to reduce an aldehyde are generally mild enough not to affect a non-conjugated carbon-carbon double bond. A patent for a similar process, the synthesis of cis-3-hexen-1-ol (B126655), highlights the reduction of cis-3-hexenal (B147320) by yeast as a chemoenzymatic approach. google.com

Catalytic Hydrogenation of 3-Heptyn-1-ol (e.g., Lindlar Catalyst)

The most widely utilized and stereospecific method for synthesizing cis-alkenes is the partial hydrogenation of an alkyne using a "poisoned" or deactivated catalyst. For the preparation of this compound, the starting material is 3-heptyn-1-ol.

The Lindlar catalyst is the classic reagent for this transformation. wikipedia.orgchemistrytalk.org It consists of palladium (Pd) deposited on a solid support like calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which is then treated with a catalytic poison such as lead acetate (B1210297) or quinoline. wikipedia.orgchemistrytalk.org The poison deactivates the most active sites on the palladium surface, which prevents the over-reduction of the newly formed alkene to a fully saturated alkane. masterorganicchemistry.com

The hydrogenation process involves the syn-addition of two hydrogen atoms across the triple bond of 3-heptyn-1-ol. chemistrytalk.org The alkyne adsorbs onto the surface of the catalyst, and hydrogen is delivered to the same face of the molecule, resulting exclusively in the formation of the cis (Z) double bond geometry. chemistrytalk.orgmasterorganicchemistry.com This method is highly efficient, with some reported procedures achieving yields as high as 97%. lookchem.com

| Starting Material | Catalyst | Reagents | Product | Yield | Reference |

| 3-Heptyn-1-ol | Lindlar's Catalyst | Hydrogen, Quinoline | (Z)-hept-3-en-1-ol | 97.0% | lookchem.com |

Grignard Reactions as Synthetic Pathways

Grignard reactions offer a versatile C-C bond-forming strategy that can be adapted for the synthesis of this compound. A plausible route involves the reaction of a Grignard reagent with an electrophile such as an aldehyde or an epoxide. masterorganicchemistry.com

One potential pathway begins with the formation of a Grignard reagent from a cis-alkenyl halide. For example, cis-1-bromo-2-hexene can be reacted with magnesium metal in an ether solvent to form (Z)-hex-2-en-1-ylmagnesium bromide. This organometallic intermediate can then be reacted with formaldehyde (B43269) (a one-carbon electrophile). The nucleophilic Grignard reagent will attack the carbonyl carbon of formaldehyde. A final acidic workup step protonates the resulting alkoxide to yield the target molecule, this compound. masterorganicchemistry.com This multi-step approach requires careful control of the cis-geometry in the starting halide.

Advanced Synthetic Strategies and Optimization

Modern synthetic chemistry seeks to develop more efficient and highly selective methods, often employing novel catalysts or reaction conditions to achieve precise control over stereochemistry.

Stereoselective Synthesis of this compound

While the Lindlar hydrogenation is a robust method for stereoselective synthesis, other advanced strategies have been developed. Research into organometallic chemistry has yielded new catalytic systems that offer high degrees of control.

For instance, a highly diastereoselective method for the synthesis of related cis-3-hexene-1,6-diols has been developed using an organozinc intermediate. researchgate.net This one-pot procedure involves the hydroboration of a terminal alkyne, followed by transmetalation to zinc to create a divinylzinc (B3045688) species. This intermediate then undergoes a reductive elimination to form the cis-C=C bond while simultaneously reacting with an aldehyde or ketone. researchgate.net While not a direct synthesis of this compound, this methodology showcases advanced strategies for controlling double bond geometry through carefully designed reaction cascades involving organometallic intermediates. Such approaches represent the forefront of stereoselective synthesis, providing pathways to complex molecules with high precision.

Industrial Scale-Up Considerations (e.g., Continuous Flow Reactors)

Transitioning chemical syntheses from the laboratory to an industrial scale presents numerous challenges, primarily related to maintaining reaction efficiency, safety, and control. stolichem.com Batch reactors, common in laboratory settings, are often difficult to scale up due to heat and mass transfer limitations. unimi.it Continuous flow chemistry, utilizing devices like microreactors and millireactors, offers a compelling solution to these issues. youtube.comru.nl

Two primary strategies are employed for scaling up continuous flow processes:

Numbering-up: This method involves operating multiple lab-scale reactors in parallel. stolichem.com It is an effective approach because it maintains the optimized performance characteristics (like heat and mass transfer) of the smaller system. stolichem.com

Increasing Channel Dimensions/Length: This strategy involves using reactors with larger channel diameters (millireactors instead of microreactors) or increasing the length of the reactor tubing to boost volume and throughput. stolichem.comyoutube.com

These approaches allow for a flexible and more predictable scale-up, accelerating development and reducing the risks associated with moving a process from the lab to full-scale manufacturing. stolichem.com

| Parameter | Laboratory Scale | Production Scale | Key Scale-Up Challenge | Continuous Flow Solution |

| Heat Transfer | High surface-to-volume ratio | Low surface-to-volume ratio stolichem.com | Difficulty in dissipating heat from exothermic reactions. unimi.it | Excellent heat transfer due to small channel dimensions maintains control. ru.nl |

| Mixing | Rapid and efficient | Can be slow and heterogeneous | Inconsistent reaction conditions leading to lower yields and byproducts. stolichem.com | Superior micromixing ensures homogeneity and consistent product quality. researchgate.net |

| Safety | Small quantities of hazardous materials | Large inventories of hazardous materials unimi.it | Increased risk of thermal runaway or catastrophic release. stolichem.com | Small reactor volumes and in-situ generation/consumption of hazardous species minimize risk. researchgate.net |

| Productivity | Batch-wise, with downtime youtube.com | Requires large vessels for high output | Significant downtime for cleaning and setup between batches. youtube.com | Continuous operation enables high throughput with no downtime. youtube.com |

Biocatalytic and Enzymatic Synthesis of this compound (Analogous Pathways)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing valuable compounds. The synthesis of "green leaf volatiles" (GLVs), a class of C6-alcohols and aldehydes that includes the structural analog cis-3-Hexen-1-ol, provides a well-studied model for the potential biocatalytic production of this compound. uliege.be This pathway typically involves a sequence of enzymatic reactions starting from polyunsaturated fatty acids.

Lipoxygenase Oxidation of Precursors

The initial step in the biosynthesis of many plant volatiles is the oxidation of polyunsaturated fatty acids (PUFAs) like linoleic and linolenic acid. uliege.benih.gov This reaction is catalyzed by lipoxygenases (LOX), a family of non-heme iron-containing enzymes. nih.gov The LOX enzyme abstracts a hydrogen atom from the fatty acid and facilitates the stereo-specific insertion of molecular oxygen. nih.gov This process yields a fatty acid hydroperoxide (HPOD).

The specificity of the LOX enzyme dictates which hydroperoxide isomer is formed, which in turn determines the final volatile compound. For example, in the production of C6-GLVs, 13-hydroperoxides of linoleic and linolenic acids are key intermediates. uliege.be These hydroperoxides are then cleaved by a subsequent enzyme, hydroperoxide lyase (HPL), to produce short-chain aldehydes, such as cis-3-hexenal. uliege.be

| Enzyme Family | Substrate | Catalytic Action | Product | Relevance |

| Lipoxygenase (LOX) | Polyunsaturated Fatty Acids (e.g., Linolenic Acid) | Stereo-specific insertion of molecular oxygen. nih.gov | Fatty Acid Hydroperoxide | The initial, crucial step in creating the precursor for the target alcohol. uliege.be |

| Hydroperoxide Lyase (HPL) | Fatty Acid Hydroperoxide | Cleavage of the carbon chain. uliege.be | Aldehyde (e.g., cis-3-Hexenal) | Generates the direct aldehyde precursor for enzymatic reduction. google.com |

Enzymatic Reduction of Aldehydes (e.g., Yeast-mediated)

The final step in this biosynthetic pathway is the reduction of the aldehyde to its corresponding alcohol. This transformation is commonly achieved using microorganisms, with baker's yeast (Saccharomyces cerevisiae) being a widely studied and effective biocatalyst. researchgate.netmdpi.com Yeast contains a variety of reductase enzymes (alcohol dehydrogenases) that can convert aldehydes and ketones into alcohols, often with very high enantioselectivity. mdpi.com

In a process analogous to this compound production, cis-3-hexenal, formed from the LOX-HPL pathway, can be reduced by yeast to produce cis-3-Hexen-1-ol. google.com Research has demonstrated that the reduction of various unsaturated aldehydes by baker's yeast is a viable method for generating optically active alcohols. researchgate.netresearchgate.net The efficiency and selectivity of this reduction can be influenced by reaction conditions such as pH. researchgate.net This chemoenzymatic "one-pot" approach, combining the action of plant-derived enzymes (LOX, HPL) with a microbial reducing agent (yeast), represents an efficient and green route for synthesizing specific unsaturated alcohols. google.com

Isolation and Characterization of Biosynthetic Enzymes

To optimize and engineer biocatalytic pathways, it is essential to isolate and characterize the specific enzymes involved. This process allows researchers to understand an enzyme's substrate specificity, reaction mechanism, and product profile. For instance, studies on lipoxygenases have distinguished their primary dioxygenase activity from secondary hydroperoxide isomerase activity, which can lead to different products like epoxyalcohols. nih.gov

By expressing enzymes in recombinant host systems, scientists can produce pure samples for detailed study. nih.gov Comparing the activity of different recombinant enzymes, such as various lipoxygenase isoforms, helps identify the most efficient biocatalyst for a desired transformation. nih.gov This detailed characterization is fundamental for understanding the biosynthetic pathway and is a prerequisite for targeted genetic engineering.

Genetic Engineering of Microbial Systems for Enhanced Production

Once the key biosynthetic enzymes are identified, genetic engineering offers powerful tools to enhance the production of the target molecule in a microbial host like E. coli or yeast. nih.gov Several strategies have been successfully applied in analogous systems for producing biofuels and other chemicals:

Pathway Introduction: The entire set of genes required for the synthesis pathway can be transferred from the original plant or organism into a microbial host that is easier to cultivate and optimize for industrial production. nih.gov

Deletion of Competing Pathways: To maximize the carbon flux towards the desired product, host genes that encode enzymes for competing metabolic pathways can be deleted. This diverts metabolic precursors, like acetyl-CoA and NADH, into the engineered pathway, significantly boosting yields. nih.gov

Overexpression of Key Enzymes: The production of a specific alcohol can be increased by overexpressing the genes involved in its synthesis, such as those for glycerol-3-phosphate dehydrogenase (G3PDH) which provides the glycerol (B35011) backbone for lipids, or the specific reductases for the final conversion step. nih.gov

By applying these genetic engineering techniques, microbial "factories" can be designed for the high-yield, sustainable production of specific chemicals like this compound.

Chemical Reactivity and Transformation Pathways of Cis 3 Hepten 1 Ol

Oxidation Reactions

The oxidation of cis-3-hepten-1-ol can be selectively directed towards the formation of either the corresponding aldehyde, cis-3-heptenal, or the carboxylic acid, cis-3-heptanoic acid, depending on the choice of oxidizing agent and reaction conditions.

Formation of cis-3-Heptanoic Acid

Further oxidation of this compound, or the intermediate cis-3-heptenal, yields cis-3-heptanoic acid. This transformation requires stronger oxidizing agents or catalytic systems capable of oxidizing a primary alcohol to a carboxylic acid. One such method involves a copper-catalyzed oxidation. rsc.orgrsc.org A protocol merging a copper-catalyzed aerobic oxidation with a subsequent chlorite (B76162) oxidation has been shown to be effective for converting allylic alcohols to their corresponding carboxylic acids. rsc.org This two-step, one-pot procedure can provide good yields of the carboxylic acid. rsc.org Another approach is the use of copper catalysts with co-catalysts like TEMPO and KHSO₄ under aerobic conditions. rsc.org

| Reactant | Oxidizing System | Product | Key Features |

| This compound | Cu-catalyst/O₂ + Chlorite Oxidation | cis-3-Heptanoic Acid | One-pot conversion of an allylic alcohol to a carboxylic acid. rsc.org |

| This compound | Cu-catalyst/TEMPO/KHSO₄/O₂ | cis-3-Heptanoic Acid | Aerobic oxidation with good functional group compatibility. rsc.org |

Mechanistic Studies of Selective Oxidation

The selective oxidation of allylic alcohols like this compound is a subject of detailed mechanistic investigation. The OH radical-initiated degradation of (Z)-3-hepten-1-ol has been studied, revealing that the reaction can proceed via addition of the OH radical to the double bond. youtube.com This pathway can lead to the formation of various degradation products.

In the context of controlled synthetic transformations, the mechanism of oxidation with manganese dioxide is believed to involve a radical pathway on the surface of the solid reagent. jove.commychemblog.com The selectivity for the allylic alcohol is attributed to the favorable formation of a resonance-stabilized radical intermediate after the initial interaction with the MnO₂ surface. jove.com

Reduction Reactions

The reduction of this compound can target either the carbon-carbon double bond to produce a saturated alcohol or, under more forcing conditions, potentially the hydroxyl group, although the reduction of the double bond is more common and synthetically useful.

Hydrogenation to Saturated Alcohols (e.g., Heptanol)

The carbon-carbon double bond in this compound can be readily reduced to a single bond through catalytic hydrogenation to yield the saturated alcohol, 1-heptanol. nih.gov This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). acs.org Transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of an iron catalyst, has also been demonstrated for the selective reduction of the double bond in allylic alcohols. acs.org

| Reactant | Reducing System | Product | Key Features |

| This compound | H₂ / Pd/C | 1-Heptanol | Catalytic hydrogenation of the C=C double bond. |

| This compound | Isopropanol / Iron catalyst | 1-Heptanol | Transfer hydrogenation of the allylic alcohol. acs.org |

Selective Reduction of the Double Bond vs. Hydroxyl Group

Achieving selective reduction of the carbon-carbon double bond in the presence of the hydroxyl group is the primary goal in the hydrogenation of unsaturated alcohols like this compound. The hydroxyl group is generally unreactive towards typical catalytic hydrogenation conditions used for C=C bond reduction.

The chemoselective hydrogenation of the C=C bond in α,β-unsaturated aldehydes and ketones has been extensively studied, and these principles apply to allylic alcohols as well. acs.org The choice of catalyst and reaction conditions is crucial for achieving high selectivity. For instance, rhodium hydride catalysts have been shown to be highly effective for the selective hydrogenation of C=C bonds in α,β-unsaturated carbonyl compounds and other molecules with isolated double bonds, demonstrating excellent functional group tolerance. nih.gov The mechanism of these selective hydrogenations often involves specific interactions between the substrate and the catalyst surface or complex, favoring the activation of the C=C bond over the C-O bond. acs.org

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for substitution reactions to occur at the adjacent carbon, the -OH group must first be converted into a better leaving group. This is typically achieved by protonation or by reaction with reagents that form intermediate species with more stable leaving groups.

Formation of cis-3-Heptenyl Chloride (e.g., using Thionyl Chloride)

The conversion of primary alcohols like this compound to their corresponding alkyl chlorides can be effectively achieved using thionyl chloride (SOCl₂). This reaction proceeds via an SN2 mechanism, which involves the formation of an intermediate chlorosulfite ester. This intermediate then undergoes nucleophilic attack by a chloride ion, leading to the formation of the alkyl chloride with inversion of configuration at the reaction center. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

While specific experimental data for the reaction of this compound with thionyl chloride is not extensively documented in publicly available literature, the general reaction mechanism is well-established for primary alcohols. The reaction is typically carried out in the presence of a base like pyridine (B92270) to neutralize the HCl produced.

General Reaction Scheme:

This compound + SOCl₂ → cis-3-Heptenyl chloride + SO₂ + HCl

| Reagent | Role | Typical Conditions |

| Thionyl chloride (SOCl₂) | Chlorinating agent | Often used in excess |

| Pyridine (or other amine base) | Acid scavenger | Used as a solvent or in stoichiometric amounts |

| Inert solvent (e.g., diethyl ether) | Reaction medium | Optional, depends on the specific procedure |

| Temperature | Reaction parameter | Typically low to moderate temperatures (e.g., 0 °C to room temperature) |

This table represents a generalized protocol for the conversion of primary alcohols to alkyl chlorides using thionyl chloride and is expected to be applicable to this compound.

Synthesis of Ethers and Esters via Substitution

The hydroxyl group of this compound can also be substituted to form ethers and esters, which are valuable compounds in various industries, including fragrances and flavorings.

Ether Synthesis:

The Williamson ether synthesis is a widely used method for preparing ethers. youtube.com This SN2 reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide ion, which then attacks an alkyl halide. youtube.com In the context of this compound, it would first be treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium cis-3-heptenoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide or ethyl bromide) to produce the desired ether. The reaction works best with primary alkyl halides to minimize competing elimination reactions. chem-station.com

General Reaction Scheme for Williamson Ether Synthesis:

this compound + NaH → Sodium cis-3-heptenoxide + H₂

Sodium cis-3-heptenoxide + R-X → cis-3-Heptenyl ether + NaX (where R is an alkyl group and X is a halogen)

Ester Synthesis:

Esters of this compound are significant as fragrance and flavor compounds. One common method for their preparation is Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. However, enzymatic methods are gaining prominence due to their selectivity and milder reaction conditions.

Lipase-catalyzed esterification of unsaturated alcohols like this compound has been the subject of research. For instance, studies on the closely related cis-3-hexen-1-ol (B126655) have demonstrated high yields in ester synthesis. One study on the transesterification of cis-3-hexen-1-ol with triacetin (B1683017) using an immobilized lipase (B570770) from Rhizomucor miehei in n-hexane reported a molar conversion of 81%. researchgate.net Another study focusing on the acylation of (Z)-3-hexen-1-ol with vinyl acetate (B1210297) achieved an ester yield of 99% after 24 hours. researchgate.net These findings suggest that similar high-yield conversions are achievable for this compound.

Table of Lipase-Catalyzed Esterification Data for a Related Compound, cis-3-Hexen-1-ol:

| Acyl Donor | Enzyme | Solvent | Reaction Time (h) | Conversion/Yield | Reference |

| Triacetin | Immobilized Rhizomucor miehei lipase | n-Hexane | Not Specified | 81% (molar conversion) | researchgate.net |

| Vinyl acetate | Crude rape seedlings lipase | Hexane | 24 | 99% (ester yield) | researchgate.net |

These data highlight the efficiency of enzymatic methods for the synthesis of esters from unsaturated alcohols, providing a green alternative to traditional chemical methods.

Biological Roles and Mechanisms of Action of Cis 3 Hepten 1 Ol

Role in Inter- and Intra-species Communication

Volatile organic compounds are vital for communication between and within species. In insects, these chemical cues can mediate critical behaviors such as mating, host location, and oviposition.

While many unsaturated alcohols are known components of insect pheromones, particularly in moths (Lepidoptera), direct evidence identifying cis-3-Hepten-1-ol as a sex pheromone in any moth species is currently limited in publicly available research. However, the chemical structures of known moth pheromones often include unsaturated alcohols with varying chain lengths and double bond positions. For instance, a related compound, (Z)-3-decen-1-ol, has been identified as a minor component of the male-produced sex pheromone in the poplar moth, Leucoptera sinuella. mdpi.com This compound is involved in the short-range courtship signaling of the species. mdpi.com The biosynthesis of such compounds can involve the modification of fatty acids, such as palmitoleic acid, through processes like chain-shortening and reduction. mdpi.com Given the structural similarities, it is plausible that this compound could function as a pheromone or a pheromone component in some insect species, though specific examples are yet to be documented.

Insects detect volatile compounds like this compound through a sophisticated olfactory system. The primary receptors involved are the Odorant Receptors (ORs) and Ionotropic Receptors (IRs), which are located on the dendrites of olfactory sensory neurons (OSNs) housed within sensory hairs called sensilla. nih.gov

The insect OR system is composed of a heteromeric complex, consisting of a variable, odor-specific protein (OrX) and a highly conserved co-receptor known as Orco. nih.govfrontiersin.orgbiorxiv.org This OrX-Orco complex functions as a ligand-gated ion channel. nih.govfrontiersin.orgnih.gov When a volatile ligand binds to the OrX subunit, it induces a conformational change in the receptor complex, leading to the opening of the ion channel and an influx of cations such as Na+, K+, and Ca2+. nih.gov This influx depolarizes the neuron, generating an electrical signal that is transmitted to the brain for processing. frontiersin.org

The binding of odorant molecules within the receptor is often mediated by hydrophobic and non-directional interactions with amino acid residues lining the binding pocket. biorxiv.org This allows for the flexible recognition of a wide range of structurally distinct odorants. biorxiv.org While specific studies on the binding of this compound to particular olfactory receptors are not extensively documented, research on related compounds provides insight. For example, electroantennography (EAG), a technique that measures the total electrical output of the antenna's sensory neurons, has shown responses to the positional isomer 1-hepten-3-ol (B34233) in the beetle Aulacophora foveicollis.

Table 1: Relative Mean EAG Amplitude in Aulacophora foveicollis in Response to 1-Hepten-3-ol

| Concentration (mg/mL) | Relative Mean Amplitude (%) - Female | Relative Mean Amplitude (%) - Male |

|---|---|---|

| 0.1 | 76.85 ± 2.39 | Not Reported |

| 1.0 | 76.05 ± 2.98 | Not Reported |

| 5.0 | 63.126 ± 2.10 | Not Reported |

| 10.0 | 84.33 ± 0.43 | 126.11 ± 2.82 |

Data adapted from a 2022 study on Aulacophora foveicollis.

The detection of a volatile compound by olfactory receptors can trigger specific behaviors in insects, such as attraction or repulsion. The behavioral response is often dose-dependent. While direct behavioral studies on this compound are scarce, research on structurally similar compounds demonstrates their potential to influence insect behavior. For example, 1-octen-3-ol, a well-studied volatile, is known to be an attractant for several species of blood-feeding insects. researchgate.net

Antimicrobial Properties and Efficacy Studies

Beyond its role in chemical communication, this compound and related compounds may possess antimicrobial properties.

Table 2: Antibacterial Activity of Selected Long-Chain Alcohols against Staphylococcus aureus

| Compound | Minimum Inhibitory Concentration (MIC) (mM) | Minimum Bactericidal Concentration (MBC) (mM) |

|---|---|---|

| 1-Octanol | >80 | >80 |

| 1-Nonanol | 5 | 10 |

| 1-Decanol | 2.5 | 5 |

| 1-Undecanol (B7770649) | 1.25 | 2.5 |

| 1-Dodecanol | 0.63 | 0.63 |

| 1-Tridecanol | 0.63 | 0.63 |

Data adapted from a study on the antibacterial activity of long-chain fatty alcohols. nih.gov

Several unsaturated alcohols and related compounds have demonstrated antifungal properties. For example, 2-heptanol (B47269) has been shown to have a potent antifungal effect against Botrytis cinerea, the fungus responsible for gray mold in tomatoes. nih.gov The proposed mechanism involves the disruption of the fungal cell membrane structure and the inhibition of membrane transport systems. nih.gov Other studies have shown that compounds like 2,4-hexadien-1-ol can inhibit mold development. researchgate.net Terpenoids, a large class of natural products that includes many alcohols, are known for their antifungal activity against a range of human and plant pathogenic fungi. mdpi.com The antifungal mechanism of some terpenoid alcohols is thought to involve the lysis of the fungal cell membrane. nih.gov There is currently a lack of specific research into the antiviral properties of this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| (Z)-3-decen-1-ol |

| 1-decanol |

| 1-dodecanol |

| 1-hepten-3-ol |

| 1-nonanol |

| 1-octanol |

| 1-octen-3-ol |

| 1-tridecanol |

| 1-undecanol |

| 2,4-hexadien-1-ol |

| 2-heptanol |

| This compound |

Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)

Volatile organic compounds (VOCs) derived from plants, a group that includes this compound and structurally similar "green leaf volatiles" (GLVs), exhibit notable antimicrobial properties. nih.gov The primary mechanism of action for many of these lipophilic compounds involves the disruption of microbial cell membranes. nih.govresearchgate.net

The process begins with the compound's penetration into the lipid assemblies of the plasma membrane. nih.gov This interaction leads to a disturbance of the membrane's structure, resulting in expansion and an increase in membrane fluidity and permeability. nih.gov Such alterations can disrupt the function of proteins embedded within the membrane, inhibit cellular respiration, and interfere with ion transport processes. nih.gov Ultimately, this loss of membrane integrity and ionic homeostasis can lead to the leakage of intracellular materials and cell death. nih.govresearchgate.net

The effectiveness of this antimicrobial action is linked to the physicochemical properties of the volatile compound, such as its lipophilicity and water solubility, which determine its ability to traverse the extracellular medium and interact with the lipid bilayer. nih.gov Furthermore, the specific composition of the bacterial membranes can influence the compound's disruptive efficacy. nih.gov While direct studies on this compound are limited, the mechanisms observed for related C6-alcohols like cis-3-hexen-1-ol (B126655), which demonstrate fungicidal and bactericidal activities, suggest a similar mode of action. nih.gov

Occurrence and Biological Significance in Natural Systems

Presence in Plants and Fungi

This compound is a naturally occurring compound found in a diverse range of plant species. acs.org It is recognized as a "green leaf volatile" (GLV), contributing to the characteristic scent of freshly cut grass and leaves. acs.orgwikipedia.org This compound is produced in small quantities by most plants. wikipedia.org

Its presence has been identified in numerous common fruits and vegetables, including but not limited to:

Tea (Camellia sinensis) acs.orgnih.govresearchgate.net

Grapes acs.org

Kiwi acs.org

Tomatoes acs.org

Corn acs.org

Pumpkin acs.org

Various species within the Brassicaceae family nih.gov

While its occurrence in plants is well-documented, specific evidence of its production by or presence in fungi is less prevalent in the reviewed literature. However, the fungicidal properties of related GLVs suggest a role in plant-fungal interactions. nih.gov

Table 1: Documented Plant Sources of this compound and Related Volatiles

| Plant Species | Family | Compound Mentioned | Reference(s) |

|---|---|---|---|

| Tea (Camellia sinensis) | Theaceae | cis-3-Hepten-1-ol / (Z)-3-Hexen-1-ol | acs.orgnih.govresearchgate.net |

| Various Cabbages (Brassica oleracea) | Brassicaceae | cis-3-Hexen-1-ol | nih.gov |

| Wild Rocket (Diplotaxis tenuifolia) | Brassicaceae | cis-3-Hexen-1-ol | nih.gov |

| Pumpkin (Cucurbita species) | Cucurbitaceae | cis-3-Hepten-1-ol | acs.org |

| Tomato (Solanum lycopersicum) | Solanaceae | cis-3-Hepten-1-ol | acs.org |

| Grape (Vitis vinifera) | Vitaceae | cis-3-Hepten-1-ol | acs.org |

| Corn (Zea mays) | Poaceae | cis-3-Hepten-1-ol | acs.org |

| Rice (Oryza sativa) | Poaceae | cis-3-Hexen-1-ol | researchgate.net |

| Tobacco (Nicotiana benthamiana) | Solanaceae | cis-3-Hexen-1-ol | medchemexpress.com |

Contribution to Plant Defense Mechanisms

This compound and related GLVs are crucial components of plant defense systems, participating in both direct and indirect defense strategies. researchgate.netnih.gov These compounds are often released rapidly following physical damage to the plant tissue, such as that caused by herbivore feeding. researchgate.netnih.gov

In direct defense, the emission of these volatiles can act as a repellent to certain herbivores, deterring further attack. nih.gov For instance, studies on tea plants have shown that cis-3-hexen-1-ol is a pest-inducible secondary defense compound. researchgate.net When absorbed by the plant, it can be converted into other defensive compounds like (Z)-3-hexenyl-glycosides, enhancing insect resistance. nih.gov

Indirectly, these volatiles function as airborne signals that attract natural enemies of the attacking herbivores, such as predatory or parasitic insects. acs.orgnih.gov This "cry for help" is a key tritrophic interaction where the plant recruits other organisms to defend it. nih.gov The release of this compound, with its distinct "leafy" odor, provides a reliable cue for these predators to locate their prey. acs.org

Involvement in Plant Signaling Pathways (e.g., Lipoxygenase Pathway)

The biosynthesis of this compound and other C6 and C9 green leaf volatiles is a product of the lipoxygenase (LOX) pathway. nih.govresearchgate.netresearchgate.net This enzymatic cascade is activated in response to biotic or abiotic stresses, such as wounding or pathogen attack, which cause cell membrane disruption. researchgate.netresearchgate.net

The pathway begins with the release of polyunsaturated fatty acids, primarily linoleic and linolenic acids, from the cell membranes. researchgate.netnih.gov The enzyme lipoxygenase then catalyzes the dioxygenation of these fatty acids to produce fatty acid hydroperoxides. researchgate.netnih.gov Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves these hydroperoxides into shorter-chain volatile aldehydes, such as cis-3-hexenal (B147320). researchgate.net These aldehydes can then be reduced to their corresponding alcohols, like cis-3-hexen-1-ol, by alcohol dehydrogenase. google.comgoogle.com

Beyond its role as a defense compound, this compound also functions as a signaling molecule in plant-plant communication. nih.gov Airborne volatiles released from a wounded plant can be perceived by neighboring, undamaged plants. nih.gov This exposure can "prime" the receiving plants, triggering pre-defense responses and leading to a more rapid and robust activation of their own defense pathways, such as increased jasmonic acid synthesis, should they also be attacked. nih.govnih.gov

Volatilome Analysis of Plant Emissions Containing this compound

The volatilome, which represents the complete profile of volatile organic compounds emitted by an organism, is a key area of study for understanding plant chemistry and ecology. nih.gov The analysis of plant emissions to identify and quantify compounds like this compound typically employs advanced analytical techniques.

A common method is headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net In this process, volatiles are collected from the headspace around the plant tissue (e.g., after simulated wounding to trigger emission) onto a coated fiber. nih.gov The fiber is then inserted into the injector of a gas chromatograph, which separates the different compounds. The mass spectrometer then fragments and detects the molecules, allowing for their identification and quantification. nih.govresearchgate.net

These analyses have been used to compare the volatilomes of different plant species and cultivars, such as those within the Brassicaceae family, revealing specific volatile markers. nih.gov Studies on green tea have used GC-MS to prove that cis-3-hexen-1-ol is the most influential component of its characteristic green aroma. researchgate.net Such volatilome analyses are critical for understanding plant defense signaling, plant-insect interactions, and the chemical basis of food aromas. nih.govresearchgate.net

Environmental Fate and Atmospheric Chemistry of Cis 3 Hepten 1 Ol

Gas-Phase Reactions and Degradation Kinetics

The dominant removal processes for cis-3-Hepten-1-ol in the atmosphere are gas-phase reactions with hydroxyl (OH) radicals and ozone (O₃). These reactions are critical in understanding the compound's atmospheric lifetime and its role in the formation of secondary pollutants.

The reaction with the hydroxyl radical is the principal atmospheric sink for this compound. conicet.gov.arresearchgate.net The high reactivity is attributed to the OH radical adding to the carbon-carbon double bond within the molecule's structure. nih.gov

Kinetic studies have been conducted to quantify the reaction rate of this compound with OH radicals. A study performed in a 1080 L photoreactor at (298 ± 3) K and 1 atmosphere of NOx-free air determined the rate coefficient for the gas-phase reaction of (Z)-3-hepten-1-ol. conicet.gov.arnih.gov

The experimentally determined rate coefficient is presented in the table below.

| Compound | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| (Z)-3-Hepten-1-ol | (1.28 ± 0.23) x 10⁻¹⁰ | 298 ± 3 | conicet.gov.arresearchgate.netnih.gov |

Based on this rate coefficient, the atmospheric lifetime (τ) of this compound with respect to reaction with OH radicals can be estimated. Considering a global average OH radical concentration of 1 x 10⁶ molecules cm⁻³, the calculated lifetime is approximately 2.2 hours. researchgate.netnih.gov This short lifetime indicates a rapid degradation in the troposphere. conicet.gov.arresearchgate.net

The oxidation of this compound initiated by OH radicals leads to the formation of various degradation products, primarily carbonyl compounds. conicet.gov.arresearchgate.net Product studies have identified the major carbonyls formed during this process.

In experiments conducted in NOx-free air, the primary carbonyl products identified from the reaction of OH radicals with (Z)-3-hepten-1-ol are propanal and 4-hydroxybutanal. The formation of these products results from the decomposition of the intermediate hydroxyalkoxy radicals.

| Precursor | Product | Molar Yield (%) |

| (Z)-3-Hepten-1-ol | Propanal | 48 ± 5 |

| (Z)-3-Hepten-1-ol | 4-Hydroxybutanal | 50 ± 6 |

The formation of these carbonyl compounds is significant as they can further influence atmospheric chemistry, potentially contributing to the formation of ozone and other secondary pollutants. conicet.gov.arresearchgate.net

The reaction between this compound and OH radicals proceeds via the electrophilic addition of the OH radical to the C=C double bond, forming two possible hydroxyalkyl radicals. In the presence of oxygen (O₂), these are rapidly converted to the corresponding hydroxyalkyl peroxy radicals (RO₂). Subsequent reactions, typically with nitric oxide (NO) or other RO₂ radicals, lead to the formation of hydroxyalkoxy radicals (RO).

For this compound, two primary hydroxyalkoxy radicals are formed:

CH₃CH₂CH₂CH(O•)CH(OH)CH₂CH₂OH (from OH addition to C-3)

CH₃CH₂CH₂CH(OH)CH(O•)CH₂CH₂OH (from OH addition to C-4)

The fate of these hydroxyalkoxy radicals is crucial as it dictates the final product distribution. conicet.gov.arnih.gov They can undergo decomposition via C-C bond scission or react with O₂. The primary fate observed in studies of (Z)-3-hepten-1-ol is C-C bond cleavage. nih.gov

The decomposition of the first radical (at the C-4 position) yields propanal (CH₃CH₂CHO) and a C₄ hydroxy radical.

The decomposition of the second radical (at the C-3 position) yields 4-hydroxybutanal (HOCH₂CH₂CH₂CHO) and a C₃ alkyl radical.

This work represents the first determination of the fate of the hydroxyalkoxy radicals formed in the OH-initiated degradation of (Z)-3-hepten-1-ol. conicet.gov.arresearchgate.netnih.gov

Ozonolysis is another significant oxidation pathway that contributes to the atmospheric degradation of unsaturated compounds like this compound. semanticscholar.orgacs.org The reaction involves the addition of ozone to the double bond, forming a primary ozonide which then decomposes into a carbonyl compound and a Criegee Intermediate. acs.org

While specific kinetic data for the ozonolysis of this compound is limited, studies on the structurally similar cis-3-hexen-1-ol (B126655) provide valuable insight. The rate coefficient for the reaction of ozone with cis-3-hexen-1-ol has been determined using both absolute and relative methods. nih.gov

| Compound | Rate Coefficient (k_O₃) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Method | Reference |

| cis-3-Hexen-1-ol | (5.8 ± 0.9) x 10⁻¹⁷ | 296 | Absolute | nih.gov |

| cis-3-Hexen-1-ol | (4.13 ± 0.34) x 10⁻¹⁷ | 296 | Relative | nih.gov |

The reactivity of these alkenols with ozone is high, leading to atmospheric lifetimes on the order of hours. nih.gov

There is a notable scarcity of experimental data regarding the temperature dependence of ozonolysis reactions for unsaturated alcohols. researchgate.net Specific studies determining the temperature-dependent rate constants for the reaction of ozone with this compound are not available in the reviewed literature.

However, research on other alkenes has been conducted to establish Arrhenius expressions and understand the influence of temperature. nih.govrsc.org These studies show that activation energies can be correlated with the structure of the alkene, but a general, precise prediction for the A-factor in the Arrhenius equation remains challenging. nih.govrsc.org For some allylic oxygenated compounds, it has been assumed that the temperature dependence can be estimated from the rate constant at 298 K, but this does not hold true for all structures. researchgate.net Without direct experimental investigation, the precise temperature dependence for the ozonolysis of this compound remains an area for future research.

Reactions with Ozone (O3)

Ozonolysis Product Identification and Yields

The reaction of this compound with ozone is a key atmospheric degradation pathway. This process, known as ozonolysis, involves the cleavage of the carbon-carbon double bond by ozone. byjus.comwikipedia.org The generally accepted mechanism, proposed by Criegee, involves the formation of an unstable primary ozonide (a 1,2,3-trioxolane), which then decomposes into a carbonyl compound and a carbonyl oxide (Criegee intermediate). wikipedia.orgorganic-chemistry.org These intermediates can then rearrange to form a more stable secondary ozonide, which upon further reactions, typically in the presence of a reducing agent in laboratory settings, yields aldehydes and ketones. byjus.com

A study on the ozonolysis of a structurally similar compound, cis-3-hexenyl acetate (B1210297), identified propanal and 3-oxopropyl acetate as the primary products. acs.org This supports the predicted cleavage at the double bond. In that study, propanal was the predominant product with a molar yield of (76 ± 4) %. acs.org Secondary products from the reactions of Criegee intermediates can also be formed, including smaller aldehydes, carboxylic acids, and peroxy compounds. acs.org

Table 1: Predicted Ozonolysis Products of this compound (Note: These are predicted products based on the general mechanism of ozonolysis, as specific experimental data for this compound is not available.)

| Product Name | Chemical Formula |

| Butanal | C₄H₈O |

| 3-Hydroxypropanal | C₃H₆O₂ |

Environmental Transport and Distribution Models

The transport and distribution of this compound in the atmosphere are governed by its physical and chemical properties, as well as meteorological conditions. As a volatile organic compound (VOC), it is subject to atmospheric mixing and transport from its emission sources.

A comprehensive model relevant to the atmospheric distribution of this compound is the Model of Emission of Gases and Aerosols from Nature (MEGAN) . MEGAN is a widely used model that estimates the fluxes of biogenic volatile organic compounds (BVOCs) between terrestrial ecosystems and the atmosphere. mdpi.com While MEGAN does not have a separate category for every individual compound, it includes a "Stress VOC" class which encompasses several green leaf volatiles (GLVs) such as 3-hexenal (B1207279) and 3-hexenol, which are structurally and functionally similar to this compound. mdpi.com

The model considers various factors influencing emissions, including:

Land cover data: Type of vegetation and its density.

Meteorological data: Temperature and solar radiation are key drivers of emissions.

Leaf Area Index (LAI): A measure of the amount of leaf material in an ecosystem.

Plant-specific emission factors: The rate at which a particular plant species emits specific VOCs.

The transport of these volatiles from the leaf to the atmosphere involves crossing several boundaries, including the cell membrane, cell wall, intercellular spaces, and finally exiting through the stomata or cuticle. researchgate.net The efficiency of this transport and subsequent distribution in the atmosphere is influenced by the compound's Henry's Law constant, which describes its partitioning between the gas and aqueous phases. researchgate.net

Photochemical Degradation Pathways

The primary daytime degradation pathway for this compound in the troposphere is its reaction with hydroxyl radicals (•OH). This reaction is a key component of atmospheric photochemistry.

A study of the OH radical-initiated degradation of (Z)-3-hepten-1-ol (the cis-isomer) under NOx-free conditions has identified the main reaction products. The reaction proceeds primarily through the addition of the OH radical to the carbon-carbon double bond. researchgate.net This leads to the formation of a 2,3-hydroxyalkoxy radical, which can then decompose to yield aldehydes. researchgate.net

The major identified product from the OH-initiated oxidation of (Z)-3-hepten-1-ol is butanal , with a reported molar yield of (32.7 ± 2.4)%. researchgate.net Secondary products observed in these reactions include carbon monoxide and formic acid. researchgate.net The formation of these products confirms that the addition of the OH radical to the double bond is the dominant degradation mechanism. researchgate.net A smaller fraction of the intermediate radical may also undergo isomerization. researchgate.net

Table 2: Identified Products from the OH-Radical Initiated Degradation of (Z)-3-Hepten-1-ol

| Product Name | Molar Yield (%) |

| Butanal | 32.7 ± 2.4 researchgate.net |

| Carbon Monoxide | Detected researchgate.net |

| Formic Acid | Detected researchgate.net |

Analytical Chemistry and Characterization of Cis 3 Hepten 1 Ol

Chromatographic Separation Techniques

Chromatographic methods are essential for separating cis-3-hepten-1-ol from impurities and its isomers, such as the trans isomer or positional isomers.

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas Chromatography (GC) is a widely used technique for analyzing the purity of this compound and quantifying potential isomeric impurities. GC separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For effective separation of cis/trans isomers, polar capillary columns, such as DB-WAX, are often employed. Retention times are compared to certified standards to confirm identity and quantify impurities. benchchem.com GC-MS can be used to quantify trans-3-hexen-1-ol (B1233542) impurities, with a reported threshold of less than 1% to ensure data accuracy. benchchem.com The NIST WebBook also provides data on Gas Chromatography for (Z)-3-Hepten-1-ol. nist.gov

High-Performance Liquid Chromatography (HPLC) for Derivative Purity

High-Performance Liquid Chromatography (HPLC) can be utilized for assessing the purity of this compound, particularly when analyzing derivatives. For instance, in the synthesis of cis- and trans-3,4-methylene-heptanoylcarnitine from this compound, HPLC was used for purification, and the purity of the resulting cis-3,4-methylene-heptanoylcarnitine was determined to be 98.0% by LC-MS analyses. physiology.org Chromatographic separation in this case was performed using an Acquity BEH C8 column with a gradient elution system of water with formic acid and acetonitrile. physiology.org

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide crucial information about the molecular structure and functional groups of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy (e.g., for Gas-Phase Studies)

Fourier Transform Infrared (FTIR) spectroscopy is valuable for identifying the functional groups present in this compound. FTIR spectra show characteristic absorption bands corresponding to O-H stretching vibrations (hydroxyl group) and C=C stretching vibrations (alkene group). Gas-phase FTIR spectroscopy has been employed in studies investigating the atmospheric reactions of (Z)-3-hepten-1-ol, allowing for the in situ monitoring of reactants and products. researchgate.net, acs.org The NIST WebBook provides a gas-phase IR spectrum for (E)-3-Hepten-1-ol, which can be compared to the cis isomer. nist.gov FTIR spectra of this compound in a capillary cell (neat) are also available. nih.gov

Mass Spectrometry (MS and GC-MS) for Molecular Confirmation and Impurity Profiling

Mass Spectrometry (MS), often coupled with GC (GC-MS), is a powerful tool for confirming the molecular weight of this compound and identifying impurities. Electron ionization (EI) is a common ionization method used in GC-MS for this compound. The mass spectrum of this compound shows a molecular ion peak at m/z 114, corresponding to its molecular weight. nih.gov, nist.gov, molbase.com Characteristic fragmentation patterns in the mass spectrum provide further structural information. For example, a GC-MS analysis of 3-hepten-1-ol (B1143667) using a HITACHI M-80B instrument with EI-B ionization in positive mode showed top peaks at m/z 55, 41, 81, and 31. nih.gov GC-MS is also used for impurity profiling, allowing for the identification and quantification of trace compounds. benchchem.com, researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, is essential for confirming the structure of this compound and definitively assigning its cis stereochemistry. 1H NMR allows for the analysis of the chemical shifts and coupling constants of the protons, which are highly sensitive to the local electronic environment and molecular geometry. For cis-alkene protons, the coupling constant (J value) is typically in the range of 10–12 Hz, confirming the (Z)-configuration. benchchem.com Allylic protons in this compound are expected to have chemical shifts around 5.3–5.5 ppm. benchchem.com 1H NMR spectra for cis-4-hepten-1-ol (B146580) have been reported, showing characteristic shifts and coupling patterns that differentiate it from the 3-hepten-1-ol isomer. chemicalbook.com While specific detailed NMR data for this compound were not extensively found in the immediate search results, the principles of NMR application for structural and stereochemical confirmation are well-established and applicable to this compound. The PubChem entry for 3-Hepten-1-ol lists 1D NMR spectra, including 1H NMR. nih.gov

Quantitative Analysis Methodologies

Quantitative analysis of this compound often involves chromatographic techniques coupled with sensitive detection methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a prevalent technique utilized for the identification and quantification of volatile compounds like this compound in complex mixtures. The use of internal standards is a common practice in quantitative GC-MS to improve the accuracy and reliability of the analysis by compensating for variations in sample preparation, injection volume, and detector response.

This compound itself has been employed as an internal standard in the analysis of other compounds, demonstrating its suitability for GC-MS applications. For instance, it has been used as an internal standard in the analysis of hop-derived terpenoids in beer mdpi.comresearchmap.jpresearchgate.net. Sample preparation techniques such as liquid extraction and stir bar-sorptive extraction (SBSE) are applied to isolate and concentrate the volatile compounds from the matrix before GC-MS analysis researchmap.jpresearchgate.net. The extracted samples are then injected into the GC-MS system, where compounds are separated based on their boiling points and interactions with the stationary phase, and subsequently detected and identified by their mass spectra researchmap.jp.

Development of Calibration Curves and Detection Limits

While specific data on the development of calibration curves and detection limits for this compound as the target analyte is less commonly detailed in the provided search results, the principles applied when it is used as an internal standard are fundamental to quantitative analysis.

In quantitative analysis using GC-MS with an internal standard, a calibration curve is typically constructed by preparing a series of standard solutions containing known concentrations of the analyte and a fixed concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the corresponding analyte concentration. This curve is then used to determine the concentration of the analyte in unknown samples based on the measured peak area ratio.

The detection limit (LOD) and limit of quantification (LOQ) are critical parameters in validating an analytical method. LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. These limits are typically determined experimentally based on the noise level of the instrument and the sensitivity of the method. For instance, in a study analyzing linalool (B1675412) using 3-hepten-1-ol as an internal standard, the calibration curve for linalool was linear over a specific range, and the LOD and LOQ for linalool were determined based on low-concentration measurements beerresearch.cz. This illustrates the process, although the specific values are for linalool, not this compound.

Application in Complex Matrices (e.g., Hop-Derived Terpenoids in Beer)

This compound finds practical application in the analysis of complex matrices, notably in the study of hop-derived terpenoids in beer mdpi.comresearchmap.jpresearchgate.netfishersci.filookchem.com. Beer is a complex matrix containing a wide array of volatile and non-volatile compounds, which can pose challenges for the accurate analysis of trace components. The use of this compound as an internal standard in such analyses helps to mitigate the effects of matrix interference and variations in the analytical process researchmap.jpresearchgate.net.

The analysis of hop-derived compounds in beer is crucial for understanding the aroma profile of different beer varieties. Techniques like SBSE combined with GC-MS have been employed to analyze terpenoids in beer, utilizing this compound as an internal standard to ensure the reliability of the quantitative results researchmap.jpresearchgate.net. This application highlights the utility of this compound as a reference compound in the quantitative assessment of other volatile organic compounds within a complex food matrix.

Isomeric Purity Assessment and Stereochemical Resolution

The assessment of isomeric purity and stereochemical resolution is important for compounds like this compound, which can exist as geometric isomers (cis/trans) and potentially enantiomers if a chiral center were present (though this compound does not have a chiral center). While direct information on the stereochemical resolution of this compound is limited in the provided results, methods applied to similar unsaturated alcohols, such as cis-3-Hexen-1-ol (B126655), provide insight into the techniques that would likely be employed.

GC-MS using polar capillary columns is a common method for resolving cis and trans isomers of unsaturated alcohols benchchem.com. The difference in the spatial arrangement of the double bond in cis and trans isomers leads to different interactions with the stationary phase in the gas chromatograph, resulting in different retention times. By comparing the retention times and mass spectra to those of authentic standards, the presence and relative amounts of cis and trans isomers can be determined, allowing for the assessment of isomeric purity benchchem.com.

The synthesis of cis- and trans-3,4-methylene-heptanoylcarnitine starting from the respective cis- and trans-3-hepten-1-ol isomers also implies that these isomers can be separated and their purity assessed using techniques like HPLC physiology.org. This further supports the availability of analytical methods for distinguishing and quantifying the geometric isomers of 3-hepten-1-ol.

Research Directions and Future Perspectives

Elucidation of Novel Biosynthetic Pathways for cis-3-Hepten-1-ol

Understanding the natural production routes of this compound is a critical area of research. As a naturally occurring compound, likely found in certain plants or organisms, the elucidation of its biosynthetic pathways can provide insights into its biological function and potentially lead to sustainable methods for its production. While specific detailed pathways for this compound are still under investigation, research into related unsaturated alcohols, such as cis-3-Hexen-1-ol (B126655), which is a structural analog, provides a framework for this work benchchem.com. Studies on the biosynthesis of C6 volatiles, like cis-3-Hexen-1-ol, from fatty acids (specifically 18:2 and 18:3 fatty acids) catalyzed by enzymes such as 13-lipoxygenase (LoxC) highlight the enzymatic processes involved in generating similar compounds uky.edu. Future research aims to identify the specific enzymes, genes, and metabolic steps responsible for the de novo synthesis of this compound in biological systems. This could involve genomic and proteomic studies of organisms known or suspected to produce this compound, followed by functional characterization of identified enzymes.

Advanced Catalytic Systems for Sustainable Synthesis

The synthesis of this compound is essential for its various applications. Current synthetic methods include hydroboration-oxidation of 3-heptene (B165601) and reduction of cis-3-Heptenal benchchem.com. Research is focused on developing more efficient, selective, and environmentally friendly catalytic systems for its production. This includes exploring novel homogeneous and heterogeneous catalysts that can facilitate reactions under milder conditions, reduce by-product formation, and potentially utilize renewable feedstocks. For instance, studies on the catalytic synthesis of related compounds, like cis-3-hexen-1-yl acetate (B1210297) via transesterification over solid base catalysts such as KOH/γ-Al2O3, demonstrate the potential of heterogeneous catalysis in producing unsaturated alcohol derivatives researchgate.net. Future work in this area will likely involve the design and synthesis of new catalysts, optimization of reaction parameters, and investigation of continuous flow processes for large-scale, sustainable production of this compound.

Mechanistic Insights into Biological Interactions at the Molecular Level

The biological activity of this compound is an area of ongoing research. It is suggested to exhibit antimicrobial properties and may act as a pheromone in insects benchchem.combenchchem.com. Understanding the precise molecular mechanisms underlying these interactions is crucial. This involves investigating how this compound interacts with biological targets such as enzymes, receptors, and cell membranes. For example, its potential as an antimicrobial agent might involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways benchchem.com. In the context of olfaction, research into how similar unsaturated alcohols bind to olfactory receptors can provide insights into the molecular basis of scent perception and potential pheromonal activity benchchem.combenchchem.comresearchgate.netresearchgate.net. Advanced techniques such as protein crystallography, computational modeling, and in vitro binding assays are expected to play a significant role in elucidating these molecular interactions.

Predictive Modeling of Atmospheric Degradation and Environmental Impact

As a volatile organic compound, this compound can be released into the atmosphere. Understanding its atmospheric fate and potential environmental impact is important. Research in this area focuses on studying its reactions with atmospheric oxidants such as hydroxyl (OH) radicals and ozone (O3). Studies on the gas-phase reactions of OH radicals with unsaturated biogenic alcohols, including (Z)-3-hepten-1-ol, have been conducted to determine reaction rate coefficients and identify degradation products researchgate.netconicet.gov.arresearchgate.net. These studies indicate that the reaction with OH radicals is a significant atmospheric sink for (Z)-3-hepten-1-ol, with an estimated atmospheric lifetime of around one hour due to this reaction conicet.gov.ar. The degradation products are primarily carbonylic compounds, which can contribute to the formation of ozone and PANs in the troposphere conicet.gov.ar. Predictive modeling, based on experimental kinetic data and atmospheric conditions, is used to estimate the atmospheric lifetime and potential environmental impact of this compound and its degradation products. Future research will aim to refine these models and investigate other potential degradation pathways and their ecological consequences.

A summary of atmospheric reaction rate coefficients for this compound with OH radicals is presented in the table below:

| Reactant | Oxidant | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| (Z)-3-Hepten-1-ol | OH radicals | 298 ± 3 | (1.28 ± 0.23) × 10⁻¹⁰ | researchgate.net |

Development of Advanced Analytical Techniques for Trace Detection

Accurate and sensitive detection of this compound is crucial for its research and potential applications, particularly when present at trace levels in complex matrices. This is relevant for analyzing its presence in biological samples, environmental monitoring, and quality control in various industries. Gas chromatography-mass spectrometry (GC-MS) is a primary method for its identification and quantification benchchem.comresearchmap.jp. Utilizing polar stationary phases like DB-WAX columns can help resolve this compound from structural analogs benchchem.com. Techniques such as Stir Bar-Sorptive Extraction (SBSE) coupled with GC-MS have been evaluated for detecting and quantifying trace volatiles in complex samples like beer, where this compound has been used as an internal standard researchmap.jp. Future research will focus on developing even more sensitive, selective, and rapid analytical methods, potentially involving hyphenated techniques, advanced sample preparation methods, and the use of specific sensors for real-time monitoring.

A table summarizing some relevant analytical parameters for this compound is provided below:

| Property | Value | Method/Column | Reference |

| GC Retention Time | 17.22 min | DB-1 Column | benchchem.com |

| GC Retention Time | 17.67 min | DB-WAX Column | benchchem.com |

| Kovats Index | 966 (predicted) | - | benchchem.com |

| IR Absorption | ~3350 cm⁻¹ (-OH stretch) | - | benchchem.com |

| IR Absorption | ~1650 cm⁻¹ (C=C, Z-config) | - | benchchem.com |

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural identity of cis-3-Hexen-1-ol in synthetic samples?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Use polar capillary columns (e.g., DB-WAX) to resolve cis/trans isomers, with retention time comparison to certified standards .

- Nuclear Magnetic Resonance (NMR): Employ -NMR to confirm the (Z)-configuration via coupling constants (J = 10–12 Hz for cis-alkene protons) and chemical shifts (δ 5.3–5.5 ppm for allylic protons) .

- Physical Properties Validation: Measure boiling point (157°C), density (0.848 g/mL at 25°C), and refractive index (n<sup>20</sup>D = 1.438) against literature values .

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C6H12O | |

| Boiling Point | 157°C | |

| Density (25°C) | 0.848 g/mL |

Q. What safety precautions are critical when handling cis-3-Hexen-1-ol in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of vapors (flash point = 62°C; flammable liquid) .

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid spark-generating tools due to electrostatic discharge risks .

- Storage: Keep in sealed containers under inert gas (e.g., N2) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties of cis-3-Hexen-1-ol across studies?

Methodological Answer:

- Reproducibility Protocols: Replicate measurements under controlled conditions (e.g., humidity <30%, inert atmosphere) to isolate environmental effects .

- Interlaboratory Comparisons: Collaborate with multiple labs to validate density (reported range: 0.848–0.85 g/mL) and boiling point (157°C vs. 155–160°C in some studies) using calibrated instruments .

- Isomeric Purity Analysis: Quantify trans-3-Hexen-1-ol impurities via GC-MS (<1% threshold) to ensure data accuracy .

Q. What methodological considerations are essential for studying the ecological toxicity of cis-3-Hexen-1-ol given limited existing data?

Methodological Answer:

- Acute Toxicity Assays: Follow OECD Guidelines 203 (fish) and 211 (daphnia) using logarithmic concentration ranges (0.1–100 mg/L) to establish LC50 values. Note: Current ecotoxicity data are classified as "not available" in safety sheets .

- Bioaccumulation Potential: Measure log Pow (predicted 1.58) to assess partitioning in aquatic systems .

- Field Studies: Monitor degradation products (e.g., hexenoic acid) in soil and water using LC-MS/MS, as oxidation under UV light may alter toxicity profiles .

| Ecotoxicity Parameter | Status | Reference |

|---|---|---|

| Fish (96h LC50) | No data | |

| Daphnia (48h EC50) | No data | |

| Log Pow | 1.58 (predicted) |

Q. How can researchers optimize synthetic routes for cis-3-Hexen-1-ol to improve stereoselectivity and yield?

Methodological Answer: